Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 162504-84-9
VCID: VC4085183
InChI: InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)COC1CCNCC1.Cl
Molecular Formula: C11H22ClNO3
Molecular Weight: 251.75

Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride

CAS No.: 162504-84-9

Cat. No.: VC4085183

Molecular Formula: C11H22ClNO3

Molecular Weight: 251.75

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride - 162504-84-9

Specification

CAS No. 162504-84-9
Molecular Formula C11H22ClNO3
Molecular Weight 251.75
IUPAC Name tert-butyl 2-piperidin-4-yloxyacetate;hydrochloride
Standard InChI InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3;1H
Standard InChI Key QWGZHXFMDWKVJW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COC1CCNCC1.Cl
Canonical SMILES CC(C)(C)OC(=O)COC1CCNCC1.Cl

Introduction

Structural Characteristics and Molecular Identity

Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride (CAS: 144412-03-3) belongs to the class of piperidine derivatives. Its molecular formula is C11H21NO3HCl\text{C}_{11}\text{H}_{21}\text{NO}_3 \cdot \text{HCl}, with a molecular weight of 251.75 g/mol . The compound’s structure comprises a piperidine ring substituted at the 4-position with an oxyacetate group, which is further esterified with a tert-butyl moiety. The hydrochloride salt form improves crystallinity and handling stability.

Key Structural Features:

  • Piperidine Ring: A six-membered amine ring that confers conformational flexibility and hydrogen-bonding potential.

  • Oxyacetate Linker: A two-carbon chain connecting the piperidine oxygen to the ester group, enabling spatial positioning of functional groups.

  • tert-Butyl Ester: A bulky substituent that enhances lipophilicity and protects the carboxylate group during synthetic reactions .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H21NO3HCl\text{C}_{11}\text{H}_{21}\text{NO}_3 \cdot \text{HCl}
Molecular Weight251.75 g/mol
SMILESCC(C)(C)OC(=O)COC1CCNCC1.Cl
InChI KeyPCOKVBQRZCEGTJ-UHFFFAOYSA-N
Predicted CCS (Ų)151.1 ([M+H]⁺)

Synthesis and Optimization Strategies

The synthesis of tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride typically involves multi-step reactions, as evidenced by analogous piperidine derivatives in the literature.

Synthetic Route from Piperidin-4-ylmethanol

A common approach begins with piperidin-4-ylmethanol, which undergoes acylation and sulfonation to introduce the tosyloxy intermediate. Subsequent substitution with a carboxylate-bearing nucleophile yields the target compound . For example:

  • Acylation: Piperidin-4-ylmethanol reacts with tert-butyl chloroacetate in the presence of a base (e.g., pyridine) to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate .

  • Sulfonation: Tosylation of the hydroxyl group using p-toluenesulfonyl chloride generates a leaving group, facilitating nucleophilic substitution .

  • Substitution: Reaction with methyl 4-hydroxy-3-methoxybenzoate under basic conditions (e.g., potassium carbonate) introduces the oxyacetate moiety .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Acylationtert-Butyl chloroacetate, pyridine85%
Sulfonationp-Toluenesulfonyl chloride, 5°C45.1%
SubstitutionMethyl 4-hydroxy-3-methoxybenzoate, DMF, 153°C48.5%

Alternative Pathways

Recent methods utilize Mitsunobu reactions or palladium-catalyzed couplings to attach the oxyacetate group. For instance, coupling piperidin-4-ol with tert-butyl bromoacetate in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) achieves yields exceeding 60% .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. The tert-butyl ester enhances stability under acidic conditions, making it suitable for prolonged storage .

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 1.48 ppm (tert-butyl, 9H), 3.45–3.68 ppm (piperidine CH₂), and 4.57–4.64 ppm (oxyacetate CH₂) .

  • LC-MS: A prominent [M+H]⁺ peak at m/z 216.3, consistent with the molecular formula .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s piperidine scaffold is prevalent in bioactive molecules. For example, analogs have been used in:

  • GPR119 Agonists: Piperidine derivatives act as glucose-dependent insulinotropic agents for diabetes therapy .

  • Antimalarials: Piperidin-4-yloxy groups enhance binding to Plasmodium enzymes .

Case Study: Kinase Inhibitors

In a 2023 study, tert-butyl 2-(piperidin-4-yloxy)acetate was coupled with quinazoline derivatives to produce kinase inhibitors targeting cancer pathways. The tert-butyl group improved cellular permeability, yielding IC₅₀ values below 100 nM .

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